molecular formula C27H21BrN4O4 B11706237 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one

6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B11706237
M. Wt: 545.4 g/mol
InChI Key: AJTDYJKHUMMPPU-UHFFFAOYSA-N
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Description

6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, nitro compounds, and pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromo-substituted derivatives .

Scientific Research Applications

6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-[5-(3-nitrophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C27H21BrN4O4

Molecular Weight

545.4 g/mol

IUPAC Name

6-bromo-3-[3-(3-nitrophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H21BrN4O4/c1-2-24(33)31-23(17-9-6-10-19(13-17)32(35)36)15-22(30-31)26-25(16-7-4-3-5-8-16)20-14-18(28)11-12-21(20)29-27(26)34/h3-14,23H,2,15H2,1H3,(H,29,34)

InChI Key

AJTDYJKHUMMPPU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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